REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.[C:13]([O:17][C:18]([N:20]1[CH2:23][CH2:22][C@H:21]1[C:24]([O:26][CH3:27])=[O:25])=[O:19])([CH3:16])([CH3:15])[CH3:14].CN(C)P(N(C)C)(N(C)C)=O.IC>O1CCCC1>[C:13]([O:17][C:18]([N:20]1[CH2:23][CH2:22][C:21]1([CH3:1])[C:24]([O:26][CH3:27])=[O:25])=[O:19])([CH3:16])([CH3:15])[CH3:14]
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Name
|
|
Quantity
|
0.83 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1[C@@H](CC1)C(=O)OC
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.96 mL
|
Type
|
reactant
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
(16 h)
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
ADDITION
|
Details
|
Addition of saturated ammonium chloride solution, extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
washing of the combined organic layer with water (2×) and brine
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
(MgSO4), and concentration
|
Type
|
CUSTOM
|
Details
|
yielded crude material which
|
Type
|
CUSTOM
|
Details
|
was purified by Biotage flash-coloumn chromatography (15% ethyl acetate, 85% hexanes)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC1)(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |